molecular formula C21H27NO9 B2709492 [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate CAS No. 1094684-32-8

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2709492
CAS No.: 1094684-32-8
M. Wt: 437.445
InChI Key: QHNUAZWNAPSBQV-UHFFFAOYSA-N
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Description

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetyloxy, acetamido, and methylphenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. One common approach is to start with a suitable oxan-2-yl precursor, which undergoes sequential acetylation, acetamidation, and phenoxylation reactions. Each step requires specific reagents and conditions to ensure high yield and purity.

    Acetylation: The oxan-2-yl precursor is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyloxy groups.

    Acetamidation: The intermediate product is then reacted with acetamide under acidic or basic conditions to form the acetamido group.

    Phenoxylation: Finally, the compound is subjected to a nucleophilic substitution reaction with 4-methylphenol in the presence of a base like sodium hydroxide to attach the methylphenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [3,4-Bis(acetyloxy)-5-acetamido-6-phenoxy]oxan-2-yl acetate: Lacks the methyl group on the phenoxy ring, resulting in different chemical properties and reactivity.

    [3,4-Bis(acetyloxy)-5-amino-6-(4-methylphenoxy)oxan-2-yl]methyl acetate: Contains an amino group instead of an acetamido group, leading to different biological interactions and activities.

Uniqueness

The presence of both acetyloxy and acetamido groups in [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate provides a unique combination of chemical reactivity and biological activity. This compound’s ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c1-11-6-8-16(9-7-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNUAZWNAPSBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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